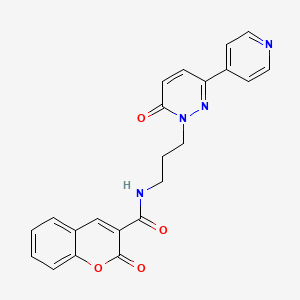

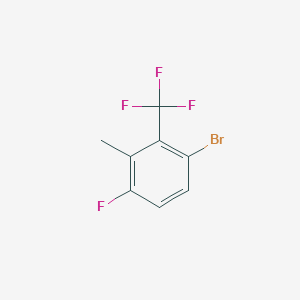

![molecular formula C8H12O2 B2682175 7-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2241142-15-2](/img/structure/B2682175.png)

7-Methoxybicyclo[3.2.0]heptan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

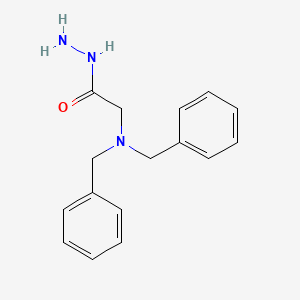

The molecular formula of 7-Methoxybicyclo[3.2.0]heptan-6-one is C8H15NO . The InChI code is 1S/C8H15NO/c1-10-8-6-4-2-3-5 (6)7 (8)9/h5-8H,2-4,9H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 141.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Reactions

7-Methoxybicyclo[3.2.0]heptan-6-one is utilized in various synthetic and reaction studies. For instance, it has been involved in the preparation and reactions of various bicyclic compounds, as seen in the work by Voss et al. (1997), where diastereoisomeric bicyclic compounds were synthesized from D-xylose and L-arabinose (Voss, Schulze, Olbrich, & Adiwidjaja, 1997). Similarly, Deb et al. (1993) developed a synthetic route to methoxyphenyl bicyclic ketones, involving this compound (Deb, Chakraborti, & Ghatak, 1993).

Chiroptical Studies

Cavazza et al. (1982) conducted chiroptical studies on labile molecules like this compound using chiral laser photochemistry. This highlights the compound's role in the study of optical activity and molecular structure (Cavazza, Zandomeneghi, Festa, Lupi, Sammuri, & Pietra, 1982).

α-Ketol Rearrangements

Brook and Kitson (1978) explored α-ketol rearrangements involving small rings, using derivatives of this compound. This research provides insight into the dynamics and equilibrium of these rearrangements (Brook & Kitson, 1978).

Gas Chromatographic Analysis

Yamazaki and Maeda (1986) demonstrated the use of gas chromatography for determining the absolute configuration of secondary alcohols and ketones, including those with a 7-carboxybicyclo[2.2.1]heptane skeleton, closely related to this compound (Yamazaki & Maeda, 1986).

Synthetic Photochemistry

In the field of synthetic photochemistry, Mori, Shimada, and Takeshita (1986) utilized a partially-optical active photoisomer of 7-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one for the synthesis of complex organic compounds (Mori, Shimada, & Takeshita, 1986).

Structural Studies

The structure of derivatives of 7-methoxybicyclo compounds was studied by Razin et al. (2007) through X-ray diffraction, contributing to our understanding of molecular geometries and stereoisomerism (Razin, Makarychev, Vasin, Hennig, & Baldamus, 2007).

Propriétés

IUPAC Name |

7-methoxybicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVRHJLPKVUBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CCCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

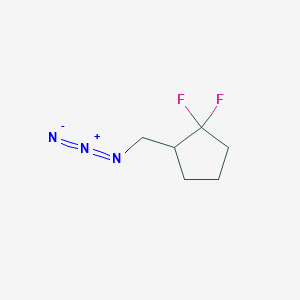

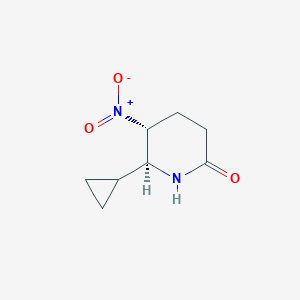

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)

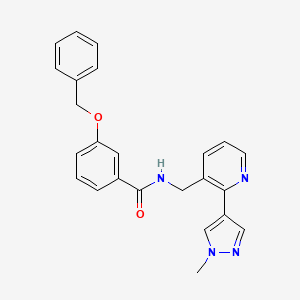

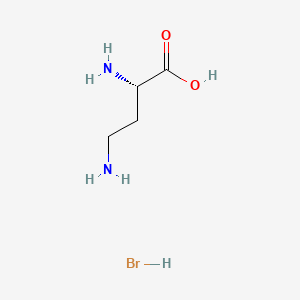

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)

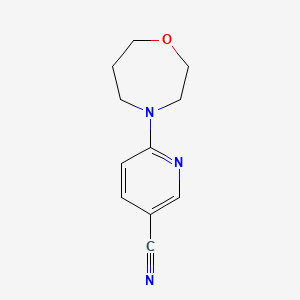

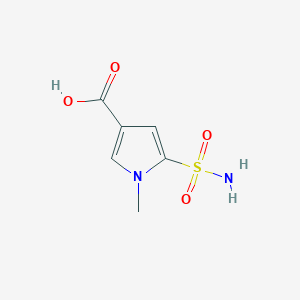

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)